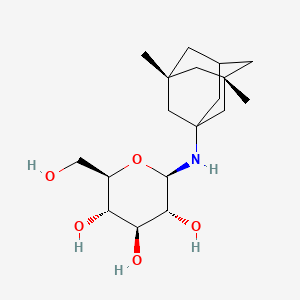

Memantine-Glucose Adduct

Description

Properties

Molecular Formula |

C18H31NO5 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R)-3,5-dimethyl-1-adamantyl]amino]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H31NO5/c1-16-3-10-4-17(2,7-16)9-18(5-10,8-16)19-15-14(23)13(22)12(21)11(6-20)24-15/h10-15,19-23H,3-9H2,1-2H3/t10?,11-,12-,13+,14-,15-,16-,17+,18?/m1/s1 |

InChI Key |

DTKOOUFWRWMJGY-YNQUVDNVSA-N |

Isomeric SMILES |

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Pharmaceutical Composition and Formation Process

The this compound is typically formed during the preparation of memantine pharmaceutical compositions that include saccharide diluents such as glucose. The preparation involves mixing memantine hydrochloride with glucose and other excipients under controlled conditions to form the adduct as an impurity or intermediate compound.

Composition Ratios : According to patent CN107334744A, the pharmaceutical composition contains memantine hydrochloride and saccharide diluents, including glucose, in specific weight ratios. For every 10 parts by weight of memantine, the glucose amount ranges from 50 to 200 parts by weight, typically 75 to 150 parts by weight. Non-saccharide diluents such as microcrystalline cellulose, starch, dextrin, calcium phosphate, and calcium sulfate are also included in amounts of 20 to 100 parts by weight relative to memantine.

Auxiliary Agents : The composition may include glidants like talcum powder or colloidal silica and lubricants to facilitate processing and tablet formation.

Process Conditions

Mixing and Milling : Memantine hydrochloride is blended with glucose and other excipients, often under dry conditions. The process may involve milling to ensure uniform particle size and intimate contact between memantine and glucose molecules, which promotes adduct formation.

Storage and Stability : The formation of the this compound can increase during long-term storage, especially under certain temperature and humidity conditions. Stability studies indicate that the adduct forms more readily when lactose or glucose is present as a diluent.

Quality Control and Quantification

Chromatographic Analysis : High-performance liquid chromatography (HPLC) is employed to detect and quantify the this compound. The relative retention time of the this compound is approximately 0.48 to 0.50 relative to memantine, with a relative response factor of about 0.51.

$$

\text{Percentage of this compound} = \left(\frac{rU}{rS}\right) \times \left(\frac{CS}{CU}\right) \times \left(\frac{1}{F}\right) \times 100

$$

Where:

- $$ r_U $$ = chromatographic peak response of the this compound in the sample solution

- $$ r_S $$ = chromatographic peak response of memantine in the standard solution

- $$ C_S $$ = concentration of memantine in the standard solution (mg/mL)

- $$ C_U $$ = nominal concentration of memantine in the sample solution (mg/mL)

- $$ F $$ = relative response factor of the this compound (approximately 0.51)

This method allows precise quantification of the adduct in pharmaceutical compositions.

Data Tables and Research Outcomes

Composition Ratios and Adduct Formation

| Component | Weight Ratio per 10 parts Memantine (parts by weight) | Notes |

|---|---|---|

| Memantine Hydrochloride | 10 | Active pharmaceutical ingredient |

| Glucose (Saccharide) | 50–200 (typically 75–150) | Saccharide diluent promoting adduct formation |

| Non-saccharide diluents | 20–100 (typically 40–90) | Microcrystalline cellulose, starch, etc. |

| Glidant | Variable | Talcum powder or colloidal silica |

| Lubricant | Variable | For tablet manufacturing |

Chromatographic Parameters for this compound

| Parameter | Value | Description |

|---|---|---|

| Relative Retention Time (RRT) | 0.48–0.50 | Relative to memantine peak |

| Relative Response Factor (RRF) | 0.51 | For quantification calculations |

| Acceptance Criteria | Not explicitly defined for glucose adduct, but similar to lactose adduct limits (~0.5%) | Quality control threshold |

Comparative Data of Memantine-Saccharide Adducts

| Adduct Type | Relative Retention Time | Relative Response Factor | Acceptance Limit (%) |

|---|---|---|---|

| Memantine-Lactose | ~0.41 | 0.53 | ≤ 0.5 |

| Memantine-Glucose | 0.48–0.50 | 0.51 | Not explicitly defined, similar to lactose |

Chemical Reactions Analysis

Types of Reactions: The Memantine-Glucose Adduct can undergo various chemical reactions, including:

Oxidation: The adduct can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups on the adduct, potentially altering its pharmacological properties.

Substitution: The adduct can participate in substitution reactions, where functional groups are replaced by other chemical entities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the this compound, each with potentially unique pharmacological profiles .

Scientific Research Applications

The Memantine-Glucose Adduct has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing novel compounds.

Biology: The adduct’s interactions with biological molecules are explored to understand its potential effects on cellular processes.

Medicine: Research focuses on its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer’s.

Industry: The adduct is investigated for its potential use in drug formulations and delivery systems

Mechanism of Action

The Memantine-Glucose Adduct exerts its effects primarily through its interaction with NMDA receptors. By binding to these receptors, it modulates glutamate activity, which is crucial in neurodegenerative diseases. The glucose moiety may enhance the adduct’s bioavailability and stability, potentially improving its therapeutic efficacy .

Comparison with Similar Compounds

Comparative Analysis with Similar Adducts

Structural and Formation Mechanisms

Memantine-Glucose Adduct : Likely involves a Schiff base formation between glucose’s aldehyde group and memantine’s amine, followed by stabilization (e.g., Amadori rearrangement). This mirrors glycation adducts like hemoglobin-A1c (HbA1c) .

Acrylamide-Hemoglobin (AA-Hb) Adduct : Forms via Michael addition between acrylamide’s electrophilic α,β-unsaturated carbonyl and hemoglobin’s nucleophilic residues (e.g., cysteine). Unlike memantine-glucose, this adduct serves as a biomarker for acrylamide exposure .

INH-NAD(H) Adduct: Isoniazid (INH) forms a covalent adduct with NAD(H) via enzymatic activation by KatG in Mycobacterium tuberculosis. This adduct inhibits InhA, a key enzyme in mycolic acid synthesis. The mechanism involves radical intermediates, differing from memantine-glucose’s non-enzymatic pathway .

Table 1: Structural and Mechanistic Comparison

Stability and Detection

This compound: Stability likely depends on pH and glucose concentration. Detection via LC-MS/MS could utilize sodium ([M+Na]+) or ammonium ([M+NH4]+) adduct ions, as observed in phenolic glycosides and phthalides .

AA-Hb Adduct : Stable over erythrocyte lifespan (≈120 days), quantified using HPLC-UV. Comparatively, memantine-glucose may have shorter half-life due to reversible Schiff base formation .

Lipid Nanoparticle Adducts: Exhibit variable stability based on lipid chemistry. Chromatographic profiles (e.g., Supplement Fig. 7 in ) show >100 lipid adducts, highlighting the complexity of adduct characterization in delivery systems .

Table 2: Detection and Stability Profiles

Q & A

Q. What computational tools are critical for predicting this compound interactions with biomolecules?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate adduct binding to proteins (e.g., serum albumin) and calculate binding affinities (ΔG < -5 kcal/mol) .

- QM/MM Simulations : Combine DFT (adduct) with molecular mechanics (protein) to model electron transfer pathways at binding sites .

- ADMET Prediction : Employ SwissADME to forecast adduct solubility (LogS) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.